N-cyclohexyl-2-fluoroaniline

Catalog No.
S13735862
CAS No.
M.F
C12H16FN
M. Wt
193.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclohexyl-2-fluoroaniline

Product Name

N-cyclohexyl-2-fluoroaniline

IUPAC Name

N-cyclohexyl-2-fluoroaniline

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

InChI

InChI=1S/C12H16FN/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2

InChI Key

JGPDEJXGMYHRSB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=CC=CC=C2F

N-cyclohexyl-2-fluoroaniline is an organic compound characterized by the presence of a cyclohexyl group and a fluorine atom attached to the aniline structure. The chemical formula for this compound is C12H14FN, and it features a fluorine atom at the ortho position relative to the amino group on the aromatic ring. This structural configuration contributes to its unique physical and chemical properties, making it a subject of interest in various chemical and pharmaceutical applications.

  • Nucleophilic Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it may be replaced by other nucleophiles under appropriate conditions.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or other derivatives using reducing agents such as lithium aluminum hydride.
  • Oxidation Reactions: It can also be oxidized to form various products, including nitro compounds or ketones, depending on the reagents used.

The synthesis of N-cyclohexyl-2-fluoroaniline typically involves several methods:

  • Direct Fluorination: This method involves the direct introduction of a fluorine atom into the aniline structure using fluorinating agents such as sulfur tetrafluoride or other fluorine sources.
  • Substitution Reactions: Starting from 2-fluoroaniline, cyclohexylamine can be introduced through nucleophilic substitution reactions, where the amino group of cyclohexylamine replaces a suitable leaving group on the aromatic ring.
  • Reductive Amination: Another synthetic route includes reductive amination of 2-fluoroacetophenone with cyclohexylamine in the presence of reducing agents like sodium borohydride.

N-cyclohexyl-2-fluoroaniline has potential applications in:

  • Pharmaceuticals: It can serve as an intermediate in the synthesis of various pharmaceuticals due to its unique structural features.
  • Agrochemicals: The compound may also find applications in developing agrochemicals, particularly herbicides or pesticides.
  • Material Science: Its properties may be leveraged in creating new materials with specific functionalities.

Interaction studies involving N-cyclohexyl-2-fluoroaniline focus on its reactivity with biological molecules and other chemicals. These studies aim to understand how this compound interacts at the molecular level, which is crucial for its application in drug design and development. Preliminary findings suggest interesting interactions with proteins and enzymes, but comprehensive studies are needed to elucidate these mechanisms fully.

N-cyclohexyl-2-fluoroaniline shares similarities with several other compounds, which can be compared based on their structural features and reactivity:

Compound NameStructure FeaturesUnique Properties
N-cyclohexyl-3-fluoroanilineFluorine at meta positionDifferent electronic effects due to meta substitution
N-cyclohexyl-4-fluoroanilineFluorine at para positionPotentially different reactivity patterns
2-FluoroanilineNo cyclohexyl groupSimpler structure; primarily used in dye synthesis
N-cyclopentyl-2-fluoroanilineCyclopentyl instead of cyclohexylMay exhibit different solubility and stability

N-cyclohexyl-2-fluoroaniline is unique due to its specific combination of cycloalkane and fluoro-substituted aniline structures, which influence its reactivity and potential applications differently compared to similar compounds.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

193.126677677 g/mol

Monoisotopic Mass

193.126677677 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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